molecular formula C8H16N2O B175174 (R)-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101143-56-0

(R)-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No. B175174
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-SSDOTTSWSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, etc. It may also include the class of the compound and its role or uses.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any special chemical properties.


Scientific Research Applications

Enantioselective Synthesis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has been employed in the enantioselective synthesis of amino acids. Its applications include the preparation of enantiomerically pure cis- and trans-configurated derivatives from various amino acids, such as Alanine, Phenylalanine, and Methionine. This process is crucial for generating chiral nonracemic enolates, which are vital for the α-alkylation of amino acids without racemization and without external chiral auxiliaries (Naef & Seebach, 1985).

Preparation of Chiral Enolates

In another study, chiral enolates were deprotonated from derivatives of (R)-2-tert-butyl-3-methylimidazolidin-4-one. These enolates were diastereoselectively alkylated to produce various α-alkyl-α-amino acids. The configuration of these products was proved by NOE 1H-NMR measurements, demonstrating the compound's role in the creation of enantiomerically pure, α-branched α-amino acids (Seebach et al., 1985).

Chiral Auxiliary Applications

The compound has also been utilized as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, exemplified by the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios (Studer et al., 1995).

Synthesis of Fluorinated Amino Acids

A study reported the asymmetric alkylation of (R)-2-tert-butyl-3-methylimidazolidin-4-one derivatives with 2-fluoroallyl tosylate. This process led to the synthesis of fluorinated α-amino acids, demonstrating the versatility of this compound in creating structurally diverse amino acids (Shendage et al., 2005).

Optical Resolution and Crystallography

The compound has been used in optical resolutions, such as the resolution of mandelic acid, with studies employing DSC and X-ray crystallographic methods to understand the crystal structures formed during these resolutions (Ács et al., 1992).

Organocatalysis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has played a significant role in organocatalysis, forming reactive intermediates with high facial stereoselection in 1,3-dipolar cycloadditions. These studies highlight the compound's relevance in facilitating highly stereoselective reactions (Peyronel et al., 1994).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include developing new synthesis methods, finding new applications, or studying the compound’s effects more deeply.


properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458822
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-tert-butyl-3-methylimidazolidin-4-one

CAS RN

101143-56-0
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Acs, E Novotny-Bregger, K Simon… - Journal of the Chemical …, 1992 - pubs.rsc.org
The diastereoisomeric salt pair formed during the resolution of mandelic acid (MA) using (R)-2-tert-butyl-3-methylimidazolidin-4-one (BMI) has been studied by DSC and X-ray …
Number of citations: 24 pubs.rsc.org
AG Capacci, JT Malinowski, NJ McAlpine, J Kuhne… - Nature …, 2017 - nature.com
Although the α-alkylation of ketones has already been established, the analogous reaction using aldehyde substrates has proven surprisingly elusive. Despite the structural similarities …
Number of citations: 150 www.nature.com
DWC MacMillan - 2017 - macmillan.princeton.edu
Although the α-alkylation of ketones has already been established, the analogous reaction using aldehyde substrates has proven surprisingly elusive. Despite the structural similarities …
Number of citations: 0 macmillan.princeton.edu
JB Tuttle - 2008 - search.proquest.com
The development of an enantioselective organocatalytic hydrogenation reaction utilizing the LUMO-lowering activation of α, β-unsaturated aldehydes has been developed. This strategy …
Number of citations: 3 search.proquest.com
EJ Ebbers, BJM Plum, GJA Ariaans, B Kaptein… - Tetrahedron …, 1997 - Elsevier
New resolving bases for ibuprofen 1 and mandelic acid 2 were studied and qualified by their binary phase diagrams of the corresponding salts. It was shown that analysis of the binary …
Number of citations: 52 www.sciencedirect.com
J Madarász, D Kozma, G Pokol, M Ács… - Journal of Thermal …, 1994 - akjournals.com
Chiral drugs are generally resolved through formation of diastereoisomeric salts of different solubility. When the diastereoisomer salts from a eutectic in the solid phase, a good estimate …
Number of citations: 14 akjournals.com
E Owusu-Ansah, AC Durow, JR Harding… - Organic & …, 2011 - pubs.rsc.org
(S)-4,4-Dichloro-3-methylbutanoic acid was prepared in 51% overall yield from commercially available starting materials using an organocatalytic transfer hydrogenation to 4,4-dichloro-…
Number of citations: 32 pubs.rsc.org

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